molecular formula C7H13BO2 B3045582 (2-Methylcyclohex-1-en-1-yl)boronic acid CAS No. 1103606-10-5

(2-Methylcyclohex-1-en-1-yl)boronic acid

Cat. No.: B3045582
CAS No.: 1103606-10-5
M. Wt: 139.99 g/mol
InChI Key: YXEAVUMKEVGPAT-UHFFFAOYSA-N
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Description

(2-Methylcyclohex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C7H13BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to a hydroxyl group and an organic substituent. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of 2-methylcyclohex-1-ene with a boron-containing reagent such as borane (BH3) or diborane (B2H6). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The hydroboration reaction is followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling reaction.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(2-Methylcyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of boron-containing drugs, which can have unique properties and mechanisms of action.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Methylcyclohex-1-en-1-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In the Suzuki-Miyaura coupling reaction, the boronic acid group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylcyclohex-1-en-1-yl)boronic acid: Similar structure but with the methyl group at a different position.

    Cyclohexenylboronic acid: Lacks the methyl substituent.

    Phenylboronic acid: Contains a phenyl group instead of a cyclohexenyl group.

Uniqueness

(2-Methylcyclohex-1-en-1-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyl group at the 2-position of the cyclohexene ring can influence the compound’s steric and electronic properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-methylcyclohexen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2/c1-6-4-2-3-5-7(6)8(9)10/h9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEAVUMKEVGPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(CCCC1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619925
Record name (2-Methylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103606-10-5
Record name (2-Methylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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